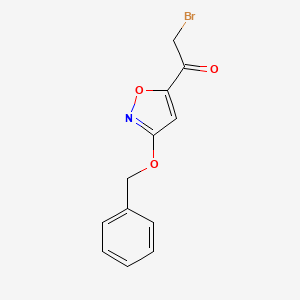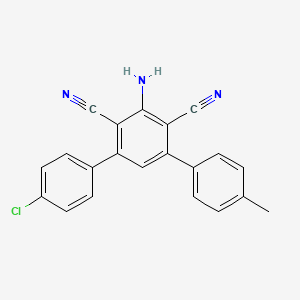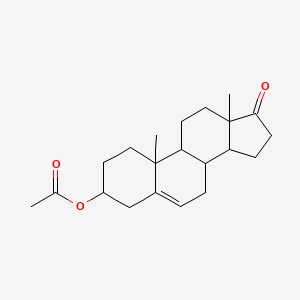
2-(4-chloro-2-formylphenoxy)-N-(2-chlorophenyl)acetamide
Descripción general
Descripción
2-(4-chloro-2-formylphenoxy)-N-(2-chlorophenyl)acetamide (CFCPA) is a synthetic compound with a wide range of applications in scientific research. CFCPA has been used in a variety of laboratory experiments to study biochemical, physiological, and pharmacological processes.
Aplicaciones Científicas De Investigación
2-(4-chloro-2-formylphenoxy)-N-(2-chlorophenyl)acetamide has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-(4-chloro-2-formylphenoxy)-N-(2-chlorophenyl)acetamide has also been used to study the effects of oxidative stress, as well as to study the regulation of gene expression. Additionally, 2-(4-chloro-2-formylphenoxy)-N-(2-chlorophenyl)acetamide has been used in research on the effects of environmental pollutants on aquatic organisms.
Mecanismo De Acción
2-(4-chloro-2-formylphenoxy)-N-(2-chlorophenyl)acetamide acts as an inhibitor of acetylcholinesterase, which is an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme results in an accumulation of acetylcholine, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
2-(4-chloro-2-formylphenoxy)-N-(2-chlorophenyl)acetamide has been shown to have a variety of biochemical and physiological effects. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, which can lead to an increase in the activity of the parasympathetic nervous system. This can result in an increase in heart rate, respiration rate, and blood pressure. Additionally, 2-(4-chloro-2-formylphenoxy)-N-(2-chlorophenyl)acetamide has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chloro-2-formylphenoxy)-N-(2-chlorophenyl)acetamide has several advantages for laboratory experiments. It is a relatively inexpensive and easily synthesized compound, and it has a wide range of applications in scientific research. Additionally, 2-(4-chloro-2-formylphenoxy)-N-(2-chlorophenyl)acetamide is relatively stable and can be stored for long periods of time. However, 2-(4-chloro-2-formylphenoxy)-N-(2-chlorophenyl)acetamide does have some limitations. It is a relatively slow-acting compound, and it is not very soluble in water.
Direcciones Futuras
There are a number of potential future directions for 2-(4-chloro-2-formylphenoxy)-N-(2-chlorophenyl)acetamide research. One potential direction is to further explore its effects on the regulation of gene expression. Additionally, 2-(4-chloro-2-formylphenoxy)-N-(2-chlorophenyl)acetamide could be used to study the effects of environmental pollutants on aquatic organisms, as well as to study the effects of oxidative stress. Additionally, further research could be done to explore the potential therapeutic applications of 2-(4-chloro-2-formylphenoxy)-N-(2-chlorophenyl)acetamide, such as its potential use as an anti-inflammatory or antioxidant agent. Finally, 2-(4-chloro-2-formylphenoxy)-N-(2-chlorophenyl)acetamide could be used to study the effects of acetylcholinesterase inhibitors on the central nervous system.
Propiedades
IUPAC Name |
2-(4-chloro-2-formylphenoxy)-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO3/c16-11-5-6-14(10(7-11)8-19)21-9-15(20)18-13-4-2-1-3-12(13)17/h1-8H,9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCPCQXBYRELOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-2-{[(2-fluoro-4-methylphenyl)amino]methyl}phenol](/img/structure/B3033519.png)
![3-(3-chlorobenzyl)-6-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033521.png)
![3-(3-chlorobenzyl)-6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033522.png)
![6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033525.png)
![3-(4-chlorobenzyl)-6-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033528.png)
![3-benzyl-6-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033529.png)



![3-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B3033534.png)
![tert-butyl N-{[(2,3-dimethylphenyl)carbamoyl]methyl}carbamate](/img/structure/B3033537.png)
![tert-butyl N-{[(3,4-difluorophenyl)carbamoyl]methyl}carbamate](/img/structure/B3033539.png)

